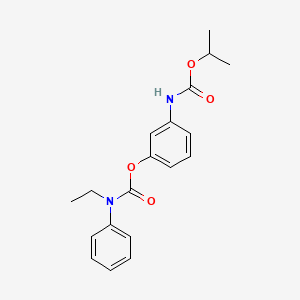

Phenisopham

Overview

Description

Synthesis Analysis

The synthesis of Phenisopham-like compounds often involves complex procedures that integrate various chemical reactions to achieve desired molecular structures. For instance, a study by Peng et al. (2005) details the synthesis of a luminescent ternary europium complex bonded to mesoporous SBA-15, highlighting the intricate steps involved in creating complex molecules with specific properties (Peng et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound-related compounds is critical in determining their chemical behavior and interactions. Research into mesoporous materials, for example, showcases how molecular sieves can be synthesized with precise pore sizes, illustrating the level of control achievable over the structural aspects of chemical compounds (Kresge et al., 1992).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of this compound entails examining how it interacts under various conditions. Alessio et al. (1991) present the synthesis and chemical behavior of chloride-dimethyl sulfoxide-ruthenium (III) derivatives, providing insight into the reactive nature of such complexes and their potential applications (Alessio et al., 1991).

Physical Properties Analysis

The physical properties of this compound, such as luminescence, are of considerable interest. Rocha et al. (2015) explore the luminescence properties of Eu-complex formations within ordered mesoporous silica particles, showing how the physical characteristics of these compounds can be fine-tuned for specific applications (Rocha et al., 2015).

Chemical Properties Analysis

Lastly, the chemical properties analysis of this compound-like substances involves looking at their functionalization and interaction capabilities. Ellahioui et al. (2019) demonstrate the functionalization of mesoporous silica nanoparticles with a photoactive ruthenium(ii) complex, shedding light on the chemical versatility and potential utility of such materials in applications like photodynamic therapy (Ellahioui et al., 2019).

Scientific Research Applications

Phototransformation and Ecotoxicity of Phenisopham : A study compared chlorpropham and this compound in terms of photodegradability and ecotoxicity. Both exhibited similar half-life times under UVB lamps, but longer degradation times under sunlight. This compound undergoes photo-Fries reaction, forming rearranged products and fragmentation products. Acute and chronic toxicity tests indicated that this compound was the most toxic in long-term exposure to certain aquatic organisms, while its derivatives showed lower chronic potential (Passananti et al., 2014).

Use in Agricultural and Environmental Settings : Another study focused on the pharmaceutical importance of plants in a specific region, reflecting a wide range of medicinal applications. This is relevant as it demonstrates the broader context in which chemicals like this compound might be used or studied, particularly in relation to plant-based treatments and environmental interactions (Menale & Muoio, 2014).

Mesoporous Silica and Carbon Nanoparticles for Drug Delivery : This review discusses the use of mesoporous silica and carbon nanoparticles in medicine, specifically for cancer treatment. This compound, as a chemical entity, might interact with such nanocarriers in drug delivery systems, highlighting its potential application in medical research and treatment strategies (Gisbert-Garzarán et al., 2017).

Mechanism of Action

Target of Action

Phenisopham is a carbamate ester . .

Biochemical Pathways

Carbamates typically affect the cholinergic system by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic effects .

Pharmacokinetics

Carbamates are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Carbamates typically lead to overstimulation of the cholinergic system due to the accumulation of acetylcholine, which can result in a variety of symptoms depending on the specific target organs affected .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature. For instance, this compound undergoes phototransformation under environmental-like conditions (aqueous media, UVB or solar irradiation), leading to the formation of various photoproducts .

properties

IUPAC Name |

[3-(propan-2-yloxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-4-21(16-10-6-5-7-11-16)19(23)25-17-12-8-9-15(13-17)20-18(22)24-14(2)3/h5-14H,4H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEOEHNGYFXZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205970 | |

| Record name | 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57375-63-0 | |

| Record name | Phenisopham | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57375-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenisopham [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057375630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[(1-methylethoxy)carbonyl]amino]phenyl ethylphenyl-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENISOPHAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C07W3M493K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

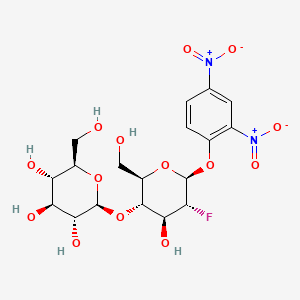

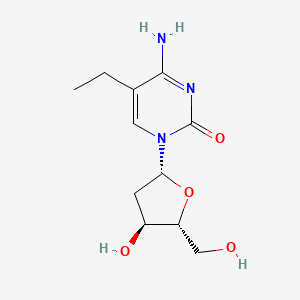

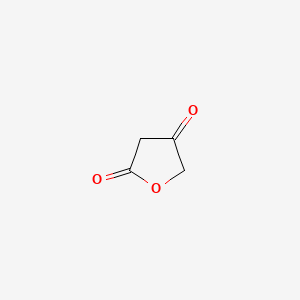

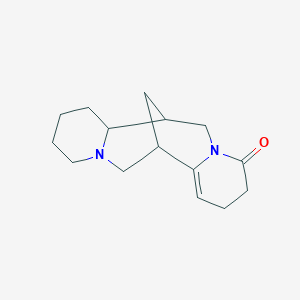

Feasible Synthetic Routes

Q & A

Q1: What is known about the environmental fate of Phenisopham, specifically its photodegradation?

A1: this compound, a bis-carbamate pesticide, exhibits distinct photochemical behavior compared to other carbamate pesticides like Chlorpropham []. While Chlorpropham undergoes a photo-induced nucleophilic substitution of chlorine with water, this compound experiences photo-Fries rearrangements. These rearrangements involve the cleavage of the N-aryl O-aryl carbamate moiety []. Studies on model compounds suggest that the presence of a chlorine atom on the aromatic ring significantly influences the photo-Fries reaction, accelerating its rate []. The presence of water also plays a crucial role in this compound's photodegradation, potentially by facilitating photoionization, stabilizing ionic intermediates, and trapping electrophilic species [].

Q2: How does the structure of this compound affect its photochemical reactivity compared to other carbamates like Chlorpropham?

A2: Although both this compound and Chlorpropham possess carbamate functionalities, their photochemical reactivity differs significantly due to structural variations []. Chlorpropham, with a chlorine atom on its aromatic ring, primarily undergoes photosubstitution of the chlorine with water []. In contrast, this compound, lacking the chlorine substituent, predominantly undergoes photo-Fries rearrangements, leading to the cleavage of its N-aryl O-aryl carbamate moiety []. These findings highlight the significant impact of even minor structural differences on the photochemical pathways and degradation products of carbamate pesticides [].

Q3: Are there any synergistic effects observed when this compound is used in herbicide mixtures?

A4: Yes, this compound is known to exhibit synergistic herbicidal effects when combined with other herbicides []. While the specific mechanisms behind these synergistic interactions are not fully elucidated in the provided abstracts, it is clear that this compound can be a valuable component in herbicide mixtures designed for enhanced weed control. Further research is needed to understand the specific molecular interactions and optimize these combinations for safe and effective weed management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)

![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)